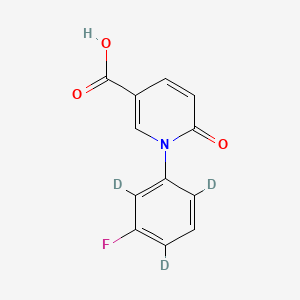
5-Methoxyindole-3-carboxylic Acid-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyindole-3-carboxylic Acid-D3 is a deuterated derivative of 5-Methoxyindole-3-carboxylic Acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The molecular formula of this compound is C10D3H6NO3, and it has a molecular weight of 194.202 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-carboxylic Acid-D3 typically involves the introduction of deuterium atoms into the 5-Methoxyindole-3-carboxylic Acid molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are efficiently incorporated into the indole structure. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyindole-3-carboxylic Acid-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-Methoxyindole-3-carboxylic Acid-D3 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and synthetic chemistry
Mecanismo De Acción
The mechanism of action of 5-Methoxyindole-3-carboxylic Acid-D3 involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The deuterium atoms in the molecule can alter the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. Additionally, the compound’s indole structure allows it to interact with various receptors and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole-2-carboxylic Acid: Similar in structure but with the carboxylic acid group at the 2-position instead of the 3-position.
Indole-3-carboxylic Acid: Lacks the methoxy group at the 5-position.
5-Methylindole-3-carboxylic Acid: Has a methyl group instead of a methoxy group at the 5-position
Uniqueness
5-Methoxyindole-3-carboxylic Acid-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and pharmacokinetic studies. Additionally, the methoxy group at the 5-position and the carboxylic acid group at the 3-position confer specific chemical properties that differentiate it from other indole derivatives .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
5-(trideuteriomethoxy)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)/i1D3 |
Clave InChI |
RVVSEZGJCOAUED-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



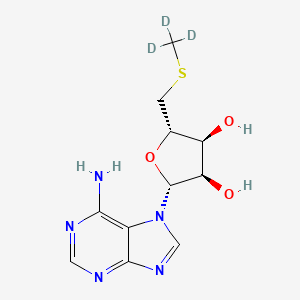
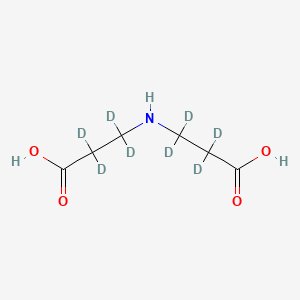


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
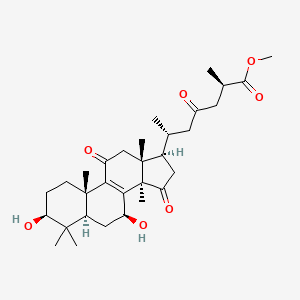
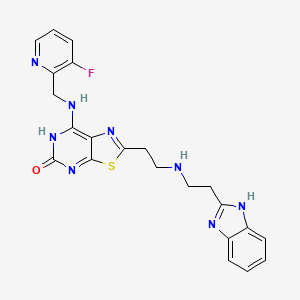
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
